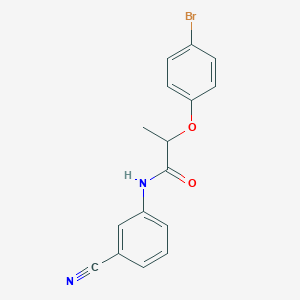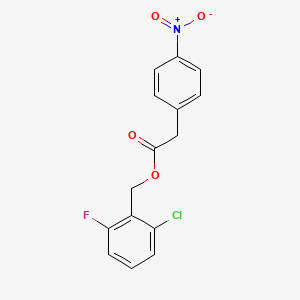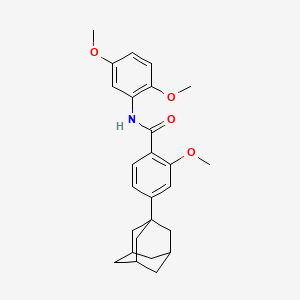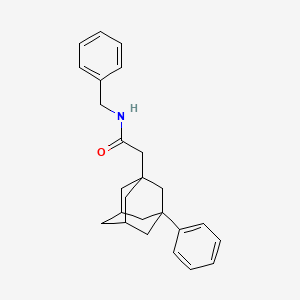
N-(2,4-di-4-morpholinylphenyl)-4-(4-nitrophenoxy)benzamide
説明
N-(2,4-di-4-morpholinylphenyl)-4-(4-nitrophenoxy)benzamide, also known as DPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPBA is a benzamide derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.
作用機序
N-(2,4-di-4-morpholinylphenyl)-4-(4-nitrophenoxy)benzamide exerts its therapeutic effects through various mechanisms, including the inhibition of protein kinases, the modulation of transcription factors, and the regulation of cellular signaling pathways. N-(2,4-di-4-morpholinylphenyl)-4-(4-nitrophenoxy)benzamide has been shown to inhibit the activity of protein kinases, including Akt and ERK, which are known to play a crucial role in cell proliferation and survival. N-(2,4-di-4-morpholinylphenyl)-4-(4-nitrophenoxy)benzamide has also been shown to modulate the activity of transcription factors, including NF-kappaB and AP-1, which are involved in the regulation of inflammation and immune responses. Additionally, N-(2,4-di-4-morpholinylphenyl)-4-(4-nitrophenoxy)benzamide has been shown to regulate cellular signaling pathways, including the Wnt/beta-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(2,4-di-4-morpholinylphenyl)-4-(4-nitrophenoxy)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of angiogenesis, and the modulation of inflammation and immune responses. N-(2,4-di-4-morpholinylphenyl)-4-(4-nitrophenoxy)benzamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
N-(2,4-di-4-morpholinylphenyl)-4-(4-nitrophenoxy)benzamide has several advantages for lab experiments, including its high potency and selectivity, its ability to penetrate cell membranes, and its low toxicity. However, N-(2,4-di-4-morpholinylphenyl)-4-(4-nitrophenoxy)benzamide also has some limitations, including its limited solubility in water and its potential to interact with other cellular components, which may affect its specificity and selectivity.
将来の方向性
For N-(2,4-di-4-morpholinylphenyl)-4-(4-nitrophenoxy)benzamide research include the development of more efficient synthesis methods, the identification of novel therapeutic applications, and the optimization of N-(2,4-di-4-morpholinylphenyl)-4-(4-nitrophenoxy)benzamide's pharmacological properties. Additionally, further studies are needed to elucidate the molecular mechanisms underlying N-(2,4-di-4-morpholinylphenyl)-4-(4-nitrophenoxy)benzamide's therapeutic effects and to identify potential side effects and drug interactions.
科学的研究の応用
N-(2,4-di-4-morpholinylphenyl)-4-(4-nitrophenoxy)benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. N-(2,4-di-4-morpholinylphenyl)-4-(4-nitrophenoxy)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, N-(2,4-di-4-morpholinylphenyl)-4-(4-nitrophenoxy)benzamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a crucial role in the pathogenesis of the disease. N-(2,4-di-4-morpholinylphenyl)-4-(4-nitrophenoxy)benzamide has also been studied for its potential antidiabetic effects, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
特性
IUPAC Name |
N-(2,4-dimorpholin-4-ylphenyl)-4-(4-nitrophenoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O6/c32-27(20-1-6-23(7-2-20)37-24-8-3-21(4-9-24)31(33)34)28-25-10-5-22(29-11-15-35-16-12-29)19-26(25)30-13-17-36-18-14-30/h1-10,19H,11-18H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWGUMTVKULUHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimorpholin-4-ylphenyl)-4-(4-nitrophenoxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylacetamide](/img/structure/B4112734.png)
![2-(4-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4112742.png)
![2-[(2-chlorobenzyl)thio]-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4112748.png)
![4-benzyl-1-[2-(4-bromophenoxy)propanoyl]piperidine](/img/structure/B4112750.png)

![2-(4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)quinazoline](/img/structure/B4112762.png)
![3-[(2-chloro-6-nitrophenyl)thio]-N-(2-ethylphenyl)propanamide](/img/structure/B4112778.png)


![N,N'-[(methylimino)di-3,1-propanediyl]di(2-furamide)](/img/structure/B4112805.png)
![2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4112811.png)
